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molecular formula C11H12N4O B033292 2,6-Diamino-4-(benzyloxy)pyrimidine CAS No. 100061-59-4

2,6-Diamino-4-(benzyloxy)pyrimidine

Cat. No. B033292
M. Wt: 216.24 g/mol
InChI Key: MVIHQMTVQZOYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05525711

Procedure details

A solution of 3.8 g sodium in 100 mL benzylalcohol is heated in an oil bath with 21.6 g 6-chloro-2,4-diamino-pyrimidine (6) for 3 hours at 160° C. The surplus alcohol is distilled off in vacuum.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[N:8]=[C:7]([NH2:9])[N:6]=[C:5]([NH2:10])[CH:4]=1.[CH2:11]([OH:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[NH2:9][C:7]1[N:6]=[C:5]([NH2:10])[CH:4]=[C:3]([O:18][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)N)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The surplus alcohol is distilled off in vacuum

Outcomes

Product
Name
Type
Smiles
NC1=NC(=CC(=N1)N)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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